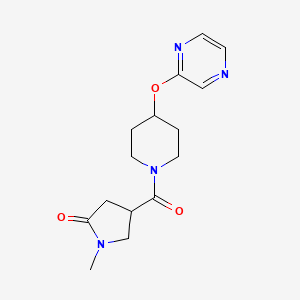![molecular formula C18H21N5O2 B2444998 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol CAS No. 2380035-04-9](/img/structure/B2444998.png)
6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SCH 58261, and it belongs to the class of adenosine A2A receptor antagonists.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves the inhibition of adenosine A2A receptors. Adenosine is a neuromodulator that plays a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Adenosine A2A receptors are highly expressed in the striatum, which is a brain region that plays a critical role in the regulation of motor function and motivation. The inhibition of adenosine A2A receptors by 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol leads to an increase in dopamine release in the striatum, which is associated with improved motor function and reduced symptoms of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol are mainly related to its mechanism of action. This compound has been shown to improve motor function and reduce symptoms of Parkinson's disease in animal models. It has also been shown to have potential therapeutic applications for the treatment of other neurological and psychiatric disorders, such as Huntington's disease, schizophrenia, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol in lab experiments include its potent adenosine A2A receptor antagonism, which makes it a useful tool for studying the role of adenosine in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for the scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol. One potential direction is the development of more potent and selective adenosine A2A receptor antagonists for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential therapeutic applications of this compound in other disease models, such as Alzheimer's disease and traumatic brain injury. Additionally, the role of adenosine A2A receptors in various physiological and pathological processes, such as sleep regulation and inflammation, could be further elucidated using this compound.
Métodos De Síntesis
The synthesis of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves several steps. The first step is the synthesis of the intermediate compound 6-methoxy-1-naphthol. This is achieved by reacting 6-methoxy-2-naphthol with sodium hydride in dimethylformamide. The second step is the synthesis of the key intermediate compound 6-methoxy-1-[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-one. This is achieved by reacting 6-methoxy-1-naphthol with 9-methyladenine in the presence of sodium hydride and dimethylformamide. The final step is the reduction of the intermediate compound with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
The scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol has focused on its potential therapeutic applications. This compound is a potent adenosine A2A receptor antagonist, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
6-methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-23-11-22-15-16(20-10-21-17(15)23)19-9-18(24)7-3-4-12-8-13(25-2)5-6-14(12)18/h5-6,8,10-11,24H,3-4,7,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKBKFQQSFZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCCC4=C3C=CC(=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)



![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)

![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2444936.png)
![methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2444937.png)
